2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid

Catalog No.
S14424784
CAS No.
M.F
C11H18O3
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid

Product Name

2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid

IUPAC Name

2,2-dimethyl-3-(4-oxocyclohexyl)propanoic acid

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C11H18O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h8H,3-7H2,1-2H3,(H,13,14)

InChI Key

OGISQKQKYHTUCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCC(=O)CC1)C(=O)O

2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid is a complex organic compound characterized by its unique structural features, which include a propanoic acid backbone with two methyl groups at the second carbon and a cyclohexyl group attached to a carbonyl (ketone) functional group at the third carbon. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid primarily involves its carboxylic acid and ketone functionalities. It can participate in several types of reactions:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation reactions with amines to form amides.

The synthesis of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid can be achieved through several methods:

  • Alkylation Reactions: Starting from a suitable propanoic acid derivative, alkylation with cyclohexanone derivatives can yield the desired compound.
  • Oxidation of Alcohols: A secondary alcohol corresponding to the ketone moiety can be oxidized to form the ketone.
  • Multi-step Synthesis: A combination of reactions involving protection-deprotection strategies may be employed to construct the molecule in a stepwise manner.

2,2-Dimethylpropanoic AcidPropanoic acid with two methyl groupsUsed in polymer synthesis4-Oxocyclohexanecarboxylic AcidCyclohexane ring with carboxylic acidPotential pharmaceutical use3-Hydroxy-4-(4-oxocyclohexyl)butanoic AcidHydroxy group additionAntitumor activity

These compounds highlight the unique nature of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid due to its specific combination of functional groups and structural characteristics that may lead to distinct biological activities and applications.

Interaction studies involving 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid would typically focus on its binding affinity and efficacy against biological targets. These studies could include:

  • Molecular Docking Studies: To predict how this compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against cell lines or microbial strains.
  • In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.125594432 g/mol

Monoisotopic Mass

198.125594432 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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